molecular formula C17H18O4 B12322474 (+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol]

(+)-4',6'-Dimethoxy[(S)-2,3'-allylidenediphenol]

Cat. No.: B12322474
M. Wt: 286.32 g/mol
InChI Key: OJVQOGDGFIJYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-4’,6’-Dimethoxy[(S)-2,3’-allylidenediphenol] is a complex organic compound characterized by its unique structure, which includes two methoxy groups and an allylidenediphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-4’,6’-Dimethoxy[(S)-2,3’-allylidenediphenol] typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the allylidenediphenol core and the introduction of methoxy groups. Common reagents used in the synthesis include methanol, sodium methoxide, and allyl bromide. The reaction conditions often involve controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(+)-4’,6’-Dimethoxy[(S)-2,3’-allylidenediphenol] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydroxide or potassium tert-butoxide are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(+)-4’,6’-Dimethoxy[(S)-2,3’-allylidenediphenol] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (+)-4’,6’-Dimethoxy[(S)-2,3’-allylidenediphenol] involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and phenolic structure allow it to participate in redox reactions, potentially modulating oxidative stress pathways. It may also interact with enzymes and receptors involved in cellular signaling, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4’,6’-Dimethoxy-2,3’-dihydroxychalcone
  • 4’,6’-Dimethoxy-2,3’-dihydroxyflavone
  • 4’,6’-Dimethoxy-2,3’-dihydroxyphenylpropanoid

Uniqueness

What sets (+)-4’,6’-Dimethoxy[(S)-2,3’-allylidenediphenol] apart from similar compounds is its unique allylidenediphenol structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[1-(2-hydroxyphenyl)prop-2-enyl]-2,4-dimethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-4-11(12-7-5-6-8-14(12)18)13-9-15(19)17(21-3)10-16(13)20-2/h4-11,18-19H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVQOGDGFIJYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.